![molecular formula C14H21F3N2O4 B3040289 Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823836-12-9](/img/structure/B3040289.png)
Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
Scientific Research Applications
Chiral Ligand Applications in Oxidation Reactions
Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate has been used in the synthesis of chiral 9-oxabispidines. These compounds have been evaluated as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).
Formation of 1,3-diazaadamantane Derivatives
Another significant application is in the formation of 1,3-diazaadamantane derivatives. This is achieved by the reaction of bispidine derivatives (similar in structure to the subject compound) with dialdehydes, leading to the creation of novel compounds containing two 1,3-diazaadamantane moieties (Kuznetsov et al., 2014).
Synthesis of Heteroadamantanes and Derivatives
The compound is also crucial in the synthesis of heteroadamantanes and derivatives. This involves the heating of similar diazabicyclo compounds with concentrated hydrobromic acid, leading to a series of 2,2-disubstituted 5,7-dinitro-1,3-diazaadamantanes (Kuznetsov et al., 1990).
Liquid Crystalline Compounds Synthesis
Research also highlights its application in the synthesis of novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units. These compounds demonstrate different transition temperatures and anisotropies compared to similar compounds with cyclohexane fragments (Kozhushkov et al., 2004).
Synthesis of Saturated Fused Aza Heterocycles
Additionally, it finds use in the synthesis of saturated fused aza heterocycles, where intramolecular Schmidt reactions lead to the formation of novel heterocyclic systems with promising intermediate products for further synthesis (Moskalenko & Boev, 2014).
Future Directions
properties
IUPAC Name |
tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O4/c1-13(2,3)23-12(22)19-6-8-4-18(11(21)14(15,16)17)5-9(7-19)10(8)20/h8-10,20H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGPWUWODMPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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